This compound can be sourced from various chemical suppliers and is identified by its CAS number 946-99-6. It belongs to the category of brominated compounds and is characterized by its structural features that include a bromomethyl group attached to a cinnamate backbone. Its synonyms include 4-bromomethyl cinnamate and methyl 4-bromomethylcinnamate, among others .
The synthesis of methyl 3-(4-bromomethyl)cinnamate typically involves the bromination of methyl 4-methylcinnamate using N-bromosuccinimide (NBS) as a brominating agent. The reaction proceeds through the following steps:
This method has been documented in patents and scientific literature, emphasizing its efficiency in producing high-purity methyl 3-(4-bromomethyl)cinnamate suitable for further applications .
Methyl 3-(4-bromomethyl)cinnamate has a distinct molecular structure characterized by:
The molecular structure can be visualized using molecular modeling software, which helps in predicting its behavior in chemical reactions .
Methyl 3-(4-bromomethyl)cinnamate is involved in several chemical reactions:
These reactions highlight its importance in synthetic organic chemistry and pharmaceutical development.
The mechanism of action for methyl 3-(4-bromomethyl)cinnamate primarily relates to its role as a synthetic intermediate. When utilized in drug synthesis, such as for ozagrel, it contributes to inhibiting thromboxane A2 synthetase, which plays a critical role in platelet aggregation and vasoconstriction. This inhibition can lead to therapeutic effects in conditions like ischemic stroke by preventing excessive clot formation .
Methyl 3-(4-bromomethyl)cinnamate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling and storage conditions.
Methyl 3-(4-bromomethyl)cinnamate finds applications across various fields:
The benzylic bromination of methyl 4-methylcinnamate via NBS is the most direct route. This leverages the weak C–H bond energy (≈89 kcal/mol) at the benzylic position, enabling selective hydrogen abstraction by bromine radicals. As confirmed by mechanistic studies, NBS maintains a low, steady concentration of Br₂ through reaction with trace HBr—critical for suppressing alkene addition side reactions [7].
Reaction Protocol:
Table 1: Key Reaction Parameters for NBS Bromination
| Component | Role | Quantity | Notes |
|---|---|---|---|
| NBS | Brominating agent | 1.05 equivalents | Generates Br₂ in situ |
| AIBN | Radical initiator | 0.1 equivalents | Thermal decomposition at 65°C+ |
| CCl₄ | Solvent | 5–10 volumes | Non-nucleophilic, inert to radicals |
| Methyl 4-methylcinnamate | Substrate | 1.0 equivalent | Must exclude moisture to prevent hydrolysis |
A sequential approach first synthesizes the cinnamate core, followed by bromination:
Step 1: Esterification of 4-(Bromomethyl)cinnamic Acid
Step 2: Benzylic Bromination
Table 2: Two-Step Synthesis Protocol
| Step | Reactant | Reagent/Conditions | Product |
|---|---|---|---|
| 1 | 4-(Bromomethyl)cinnamic acid | SOCl₂ (0°C, 1h) → MeOH, 65°C, 4h | Methyl 4-(bromomethyl)cinnamate |
| 2 | Methyl 4-methylcinnamate | NBS/AIBN/CCl₄, 20°C, 2h | Target compound |
Note: This route avoids handling brominated intermediates until post-esterification, simplifying purification [1] [6].
Solvent Effects:
Catalyst Optimization:
Yield Impact:
Radical (NBS) Pathway:
Electrophilic Bromination (Br₂, FeBr₃):
Table 3: Bromination Pathway Comparison
| Parameter | Radical (NBS) | Electrophilic (Br₂/FeBr₃) |
|---|---|---|
| Reaction site | Benzylic CH₂ | Aromatic ring (electron-rich positions) |
| Catalyst | AIBN/peroxides | Lewis acids (FeBr₃, AlCl₃) |
| Byproducts | Succinimide, dibromides | Ring-brominated isomers |
| Suitability for target | High (≥98% purity) | Low (irrelevant products) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6